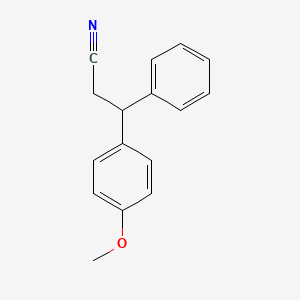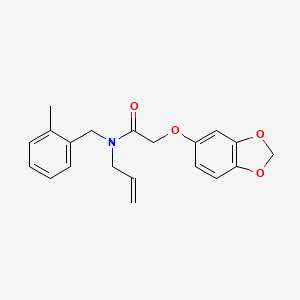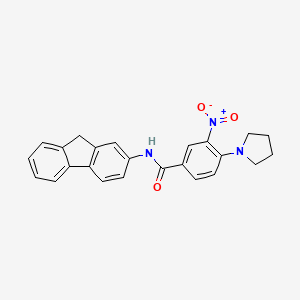
1-(9-isobutyl-9H-carbazol-3-yl)ethanone
Übersicht
Beschreibung
1-(9-isobutyl-9H-carbazol-3-yl)ethanone, also known as IBCE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBCE belongs to the carbazole family, which is known for its diverse pharmacological activities.
Wirkmechanismus
The mechanism of action of 1-(9-isobutyl-9H-carbazol-3-yl)ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-kB pathway. This compound has also been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylase.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. This compound has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(9-isobutyl-9H-carbazol-3-yl)ethanone in lab experiments is its high yield and purity, which makes it easier to obtain and work with. This compound is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for research on 1-(9-isobutyl-9H-carbazol-3-yl)ethanone, including exploring its potential applications in other fields, such as neurodegenerative diseases and diabetes. Further studies are also needed to elucidate the mechanism of action of this compound and to optimize its synthesis method to improve its yield and purity. Additionally, the development of new formulations and delivery methods for this compound may improve its therapeutic potential and make it more suitable for clinical use.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising potential in various fields of scientific research. Its high yield and purity, along with its diverse pharmacological activities, make it a valuable tool for studying various biological processes. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other fields.
Wissenschaftliche Forschungsanwendungen
1-(9-isobutyl-9H-carbazol-3-yl)ethanone has been extensively studied for its potential applications in various fields, including cancer research, Alzheimer's disease, and neuroprotection. In cancer research, this compound has shown promising anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
In Alzheimer's disease research, this compound has been shown to have neuroprotective effects by reducing amyloid-beta-induced neurotoxicity and oxidative stress. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-[9-(2-methylpropyl)carbazol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-12(2)11-19-17-7-5-4-6-15(17)16-10-14(13(3)20)8-9-18(16)19/h4-10,12H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWULQERVRZMPEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)C(=O)C)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4085821.png)

![N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4085844.png)

![N-(4-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4085879.png)


![N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea](/img/structure/B4085887.png)
![2-chloro-N-{1-[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4085893.png)
![3-amino-2-(3,4-dimethoxybenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4085896.png)
![7-(difluoromethyl)-5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4085902.png)
![2,4-dimethyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B4085909.png)
![(1R*,2R*)-N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-phenylcyclopropanecarboxamide](/img/structure/B4085931.png)
